molecular formula C18H21N3O2S B2449470 N-cyclopentyl-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide CAS No. 893986-60-2

N-cyclopentyl-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2449470
CAS No.: 893986-60-2
M. Wt: 343.45
InChI Key: PWABUCIEMJKQQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and chemical biology research. This compound belongs to a class of N-(hetero)aryl, 2-(hetero)aryl-substituted acetamides that have been investigated for their potential to function as modulators of the Wnt signaling pathway . The Wnt pathway is a fundamental cellular communication system that regulates critical processes including cell proliferation, differentiation, and stem cell renewal. Dysregulation of this pathway is implicated in various diseases, making it a prominent target for therapeutic development . Its molecular architecture, featuring a pyridazine core linked to a methoxyphenyl group via a thioether bridge, is recognized as a valuable scaffold for probing biological targets, particularly in the context of kinase inhibition . Researchers can utilize this compound as a chemical tool to further elucidate the complexities of Wnt signaling or to explore its utility in other biochemical contexts, such as inflammatory disease research. It is presented as a high-purity intermediate for exploratory research and lead optimization studies in drug discovery .

Properties

IUPAC Name

N-cyclopentyl-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-23-15-8-4-5-13(11-15)16-9-10-18(21-20-16)24-12-17(22)19-14-6-2-3-7-14/h4-5,8-11,14H,2-3,6-7,12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWABUCIEMJKQQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(C=C2)SCC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyridazinyl Intermediate: The pyridazinyl intermediate can be synthesized by reacting 3-methoxybenzaldehyde with hydrazine hydrate to form 3-methoxyphenylhydrazine. This intermediate is then cyclized with a suitable dicarbonyl compound to form the pyridazinyl ring.

    Introduction of the Sulfanylacetamide Group: The pyridazinyl intermediate is then reacted with chloroacetyl chloride in the presence of a base to introduce the sulfanylacetamide group.

    Cyclopentyl Substitution: Finally, the cyclopentyl group is introduced through a nucleophilic substitution reaction using cyclopentylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the functional groups.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Chemical Properties

The compound is synthesized through a series of chemical reactions involving pyridazine derivatives and thioacetamides. The molecular formula for N-cyclopentyl-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide is C18H21N3O2SC_{18}H_{21}N_{3}O_{2}S, with a molecular weight of approximately 345.44 g/mol . The synthesis process typically involves:

  • Formation of pyridazine core : Using appropriate starting materials to create the pyridazine structure.
  • Thioacetylation : Reacting the pyridazine derivative with thioacetic acid to introduce the thio group.
  • Cyclopentyl substitution : Incorporating the cyclopentyl group to enhance biological activity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives containing pyridazine rings can induce apoptosis in breast cancer cells (MCF-7) with IC50 values ranging from 30 to 35 μg/mL . These findings suggest potential applications in developing anticancer therapies.

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Similar thioacetamide derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating substantial antibacterial activity . This suggests that this compound could be explored as a dual-action therapeutic agent targeting bacterial infections alongside cancer treatment.

Case Study: Cytotoxicity Against MCF-7 Cells

A detailed study on the cytotoxic effects of similar compounds demonstrated that those with a methoxyphenyl substituent exhibited enhanced activity against MCF-7 cells. The study utilized various assays, including cell proliferation and apoptosis detection, confirming the compound's effectiveness .

Case Study: Antibacterial Efficacy

Another research project focused on assessing the antibacterial properties of thioacetamide derivatives found that certain compounds effectively inhibited the growth of Staphylococcus aureus and Acinetobacter baumannii, highlighting their potential for treating resistant bacterial strains .

Conclusion and Future Directions

This compound shows promise in both anticancer and antibacterial applications based on current research findings. Future studies should focus on:

  • In vivo studies : To further evaluate the therapeutic efficacy and safety profiles.
  • Mechanistic studies : To better understand the pathways involved in its biological activities.

The compound's unique structure and dual-targeting capabilities make it a candidate for further exploration in drug development.

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50/MIC ValueReference
CytotoxicityMCF-7 Cells30–35 μg/mL
AntibacterialStaphylococcus aureusMIC 15–62 μg/mL
Acinetobacter baumanniiMIC 15–62 μg/mL

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopentyl-2-[6-(3-hydroxyphenyl)pyridazin-3-yl]sulfanylacetamide: Similar structure with a hydroxy group instead of a methoxy group.

    N-cyclopentyl-2-[6-(3-chlorophenyl)pyridazin-3-yl]sulfanylacetamide: Similar structure with a chloro group instead of a methoxy group.

    N-cyclopentyl-2-[6-(3-methylphenyl)pyridazin-3-yl]sulfanylacetamide: Similar structure with a methyl group instead of a methoxy group.

Uniqueness

N-cyclopentyl-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s binding affinity and specificity for certain targets.

Biological Activity

N-cyclopentyl-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Synthesis

The compound features a cyclopentyl group , a methoxyphenyl group , and a pyridazinyl group linked through a sulfanylacetamide structure. The synthesis typically involves:

  • Formation of the Pyridazinyl Intermediate : This is achieved by reacting 3-methoxybenzaldehyde with hydrazine hydrate, followed by cyclization with a dicarbonyl compound.
  • Introduction of the Sulfanylacetamide Group : The pyridazinyl intermediate reacts with chloroacetyl chloride in the presence of a base.
  • Cyclopentyl Substitution : Finally, the cyclopentyl group is introduced through nucleophilic substitution using cyclopentylamine.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the methoxy group enhances its binding affinity and specificity, potentially modulating enzymatic activity or receptor signaling pathways.

Biological Activity

Research has indicated several potential biological activities for this compound:

  • Enzyme Inhibition : It has been studied for its ability to inhibit phosphodiesterase 4 (PDE4), which plays a crucial role in regulating cyclic adenosine monophosphate (cAMP) levels in cells. Inhibition of PDE4 can have therapeutic implications for conditions such as inflammation and asthma .
  • Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity, particularly through apoptosis induction in cancer cell lines. The mechanism may involve mitochondrial dysfunction leading to cell death .
  • Anti-inflammatory Effects : Given its structural characteristics, there is potential for anti-inflammatory applications, although detailed studies are needed to confirm this activity.

Case Studies and Research Findings

A review of the literature reveals various studies exploring the biological effects of similar compounds:

  • A study on pyridazin derivatives indicated that modifications at specific positions could enhance their inhibitory effects on cancer cell proliferation .
  • Research on thiosemicarbazones has shown that similar compounds can induce apoptosis in K562 cells, suggesting a possible pathway for anticancer activity .

Data Table: Summary of Biological Activities

Activity Mechanism/Target Reference
Enzyme InhibitionPDE4 Inhibition
Anticancer ActivityInduction of Apoptosis
Anti-inflammatoryModulation of inflammatory pathways

Q & A

Q. What are the optimal synthesis conditions for N-cyclopentyl-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation. Key parameters include:

  • Temperature : Controlled heating (60–80°C) for thioether bond formation to minimize side reactions .
  • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity of thiol and pyridazine intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .
    Critical Step : Intermediate characterization via NMR (e.g., ¹H/¹³C for acetamide protons and pyridazine carbons) and HPLC (retention time >10 min for purity validation) .

Q. Which analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : Confirms structural integrity (e.g., methoxyphenyl aromatic protons at δ 6.8–7.2 ppm, cyclopentyl CH₂ at δ 1.5–2.0 ppm) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z [M+H]⁺ calculated for C₂₂H₂₆N₄O₂S: 420.18) .
  • High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and purity (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity (e.g., IC₅₀ variability in kinase inhibition assays) may arise from:

  • Experimental Variables : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (e.g., ATP concentration in kinase assays) .
  • Solution Stability : Degradation in DMSO stock solutions over time; validate stability via HPLC before assays .
    Mitigation : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) and structurally analogous controls (e.g., pyridazine-thioacetamide derivatives) .

Q. What computational strategies predict the binding affinity of this compound with biological targets?

  • Molecular Docking : Pyridazine and methoxyphenyl moieties show strong interactions with kinase ATP-binding pockets (e.g., VEGFR2, PDB ID: 4ASD). Software: AutoDock Vina .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes (e.g., RMSD <2.0 Å over 100 ns trajectories) .
    Validation : Compare computational results with SPR or ITC-derived binding constants (e.g., Kd <1 μM for high-affinity hits) .

Q. How do structural modifications impact the pharmacokinetic profile of this compound?

Key modifications and their effects:

Modification Impact Methodology
Cyclopentyl → Cyclohexyl Increased logP (lipophilicity) but reduced solubilityLogP measurement (shake-flask), PAMPA assay
Methoxyphenyl → Nitrophenyl Enhanced target affinity but higher metabolic clearanceLiver microsome stability assay, CYP450 inhibition screening
Thioether → Sulfone Improved oxidative stability but reduced cell permeabilityCaco-2 permeability assay, ROS stability tests

Q. How can researchers design experiments to assess metabolic stability?

  • In Vitro Assays :
    • Liver Microsomes : Incubate compound (1–10 μM) with NADPH-regenerating system; quantify parent compound via LC-MS/MS at 0/30/60 min .
    • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .
  • In Silico Tools : Use ADMET predictors (e.g., Schrödinger’s QikProp) to estimate metabolic hotspots (e.g., demethylation of methoxyphenyl) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.